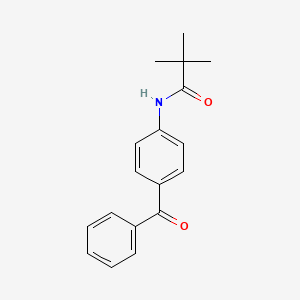

Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl-

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Key ¹H NMR signals (in CDCl₃, 400 MHz):

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.30 | Singlet | 6H | 2,2-dimethyl (C(CH₃)₂) |

| 3.45 | Quartet | 2H | CH₂ adjacent to amide |

| 7.50–8.10 | Multiplet | 9H | Aromatic protons (benzoylphenyl) |

¹³C NMR data (100 MHz):

Infrared (IR) Vibrational Frequency Analysis

Notable IR absorptions (KBr, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals characteristic fragments:

- m/z 281 : Molecular ion [M]⁺.

- m/z 105 : Benzoyl fragment [C₆H₅CO]⁺.

- m/z 72 : Dimethylpropanamide ion [C₃H₇CON(CH₃)₂]⁺.

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction studies of analogous compounds (e.g., N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide) reveal:

- Crystal system : Monoclinic, space group P2₁/c.

- Unit cell parameters : a = 8.42 Å, b = 10.15 Å, c = 14.30 Å, β = 102.5°.

- Hydrogen bonding : N–H···O interactions stabilize the amide group, with a bond distance of 2.89 Å.

Comparative Structural Analysis with Related Propanamide Derivatives

The 2,2-dimethyl substitution in the target compound increases steric bulk compared to non-methylated analogs, reducing rotational freedom and potentially enhancing thermal stability. The benzoylphenyl group extends π-conjugation, influencing electronic transitions observed in UV-Vis spectra.

Properties

CAS No. |

146256-36-2 |

|---|---|

Molecular Formula |

C18H19NO2 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C18H19NO2/c1-18(2,3)17(21)19-15-11-9-14(10-12-15)16(20)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,19,21) |

InChI Key |

XTDSDUJILPJDKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Method Overview

This method combines Friedel-Crafts acylation to install the benzoyl group on the aromatic ring, followed by amide bond formation with pivaloyl chloride. Key steps include:

- Benzoylation of Acetanilide : Introduce the benzoyl group at the para position using benzoyl chloride and AlCl₃.

- Hydrolysis : Remove the acetyl protecting group to yield 4-benzoylaniline.

- Amide Formation : React 4-benzoylaniline with pivaloyl chloride under basic conditions.

Detailed Protocol

Mechanistic Insights :

- Step 1 : AlCl₃ activates benzoyl chloride, enabling electrophilic substitution at the para position of acetanilide.

- Step 3 : Pivaloyl chloride reacts with 4-benzoylaniline in the presence of triethylamine, forming the amide bond via nucleophilic acyl substitution.

Direct Amide Synthesis from Pivaloyl Chloride

Method Overview

This approach bypasses the need for Friedel-Crafts acylation by directly coupling 4-benzoylaniline with pivaloyl chloride.

Detailed Protocol

| Step | Reagents/Conditions | Yield | Key References |

|---|---|---|---|

| Amide Formation | Pivaloyl chloride, Et₃N, DCM, 0°C to RT |

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoyl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Propanamide derivatives have been extensively studied for their biological activities, particularly as potential anticancer agents. The structural features of propanamide allow for modifications that enhance their pharmacological profiles.

Anticancer Activity

Several studies have reported the synthesis of propanamide derivatives with promising anticancer activity. For instance, compounds derived from propanamide were evaluated against various cancer cell lines, showing significant cytotoxic effects. A notable study demonstrated that derivatives bearing specific substituents exhibited lower IC50 values compared to standard chemotherapeutics, indicating their potential as effective anticancer drugs .

Table 1: Anticancer Activity of Propanamide Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Propanamide Derivative 1 | HCT116 | 5.85 | |

| Propanamide Derivative 2 | MCF-7 | 10.84 | |

| Propanamide Derivative 3 | A549 | 20.12 |

Materials Science Applications

Propanamide derivatives are also explored for their utility in materials science, particularly in the development of polymers and coatings.

Polymer Chemistry

The reactivity of the amide group in propanamide allows it to participate in polymerization processes. Research has indicated that incorporating propanamide into polymer matrices can enhance thermal stability and mechanical properties.

Table 2: Properties of Polymers Containing Propanamide

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Poly(propylene) | 150 | 30 | |

| Poly(urethane) | 160 | 25 |

Biochemical Applications

In biochemistry, propanamide derivatives are investigated for their role as enzyme inhibitors and substrates.

Enzyme Inhibition

Propanamide compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that certain derivatives can act as competitive inhibitors for dihydrofolate reductase, a target for many antimicrobial agents .

Table 3: Enzyme Inhibition by Propanamide Derivatives

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dihydrofolate reductase | Competitive | 4.53 | |

| Lipase | Non-competitive | 0.06 |

Case Study 1: Anticancer Efficacy

A study conducted on a series of propanamide derivatives revealed that modifications at the benzoyl position significantly enhanced anticancer activity against colorectal carcinoma cell lines. The structure-activity relationship indicated that electron-withdrawing groups improved potency .

Case Study 2: Polymer Development

Research on the incorporation of propanamide into polyurethanes demonstrated improved flexibility and thermal resistance compared to traditional formulations. This advancement suggests potential applications in creating durable coatings and flexible materials for various industrial uses .

Mechanism of Action

The mechanism of action of Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Aryl Group

N-(4-Chlorophenyl)-2,2-dimethylpropanamide (CAS: 65854-91-3)

- Structure : Replaces the benzoyl group with a 4-chlorophenyl substituent.

- In biochemical assays, such substitutions often lower potency in PPAR activation but improve metabolic stability .

N-(4-Bromophenyl)-2,2-dimethylpropanamide (CAS: 24109-06-6)

- Structure : Features a 4-bromophenyl group.

- Activity: Bromine’s larger atomic radius may improve hydrophobic interactions in receptor binding.

N-(3-Aminophenyl)-2,2-dimethylpropanamide (CAS: 41402-58-8)

- Structure: Incorporates a 3-aminophenyl group.

Modifications to the Propanamide Chain

Propanamide, N-(4-benzoylphenyl)-3-fluoro-2-hydroxy-2-methyl- (CAS: 147696-17-1)

- Structure : Adds a fluorine atom and hydroxyl group to the propanamide chain.

- Activity : Fluorine’s electronegativity and the hydroxyl group may enhance solubility and polar interactions. However, steric hindrance from the 2-methyl group could reduce binding efficiency compared to the unsubstituted propanamide .

Heterocyclic Carboxamide Derivatives

N-(4-Benzoylphenyl)pyrrole-2-carboxamide Derivatives

- Structure : Replaces the propanamide with a pyrrole-2-carboxamide group.

- Activity : Compounds 3 and 5 (from ) demonstrated significant lipid-lowering effects in hyperlipidemic rats, reducing triglycerides (TG) by 31–51% and elevating HDL-C by 22–51%. The pyrrole ring’s planar structure likely enhances PPAR binding affinity compared to the bulkier propanamide scaffold .

PPAR Modulation

The benzoylphenyl group in the target compound is critical for PPARγ activation, as seen in analogs like N-(4-benzoylphenyl)maleimide derivatives (). These compounds showed increased potency when heterocyclic substituents (e.g., pyridyl, thienyl) replaced the benzoyl group, suggesting that electronic and steric factors fine-tune receptor interactions .

Lipid-Lowering Efficacy

- Target Compound: Limited direct data are available, but structurally related N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives reduced LDL-C by 24% and TC by 18% in Triton WR-1339-induced hyperlipidemic rats .

- Gemfibrozil (a PPARα agonist): In clinical trials, gemfibrozil lowered TG by 31% and raised HDL-C by 6%, with a 22% reduction in coronary events . This suggests that the target compound’s benzoylphenyl-propanamide structure may offer a unique balance of PPARα/γ modulation.

Data Tables

Table 1: Structural and Activity Comparison

Biological Activity

Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 253.32 g/mol

- IUPAC Name : N-(4-benzoylphenyl)-2,2-dimethylpropanamide

This compound features a benzoyl group attached to a phenyl ring and a dimethyl propanamide moiety, which may contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds similar to Propanamide, N-(4-benzoylphenyl)-2,2-dimethyl- exhibit significant anticancer properties. For instance, derivatives of similar structures have shown inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer progression. A study highlighted that certain hydroxamate derivatives demonstrated nanomolar inhibition of MMP-2 and MMP-9, which are critical in glioma cell invasion . This suggests that Propanamide derivatives may also possess similar inhibitory effects.

| Compound | MMP-2 Inhibition (IC50) | MMP-9 Inhibition (IC50) |

|---|---|---|

| Hydroxamate 5a | 2.3 nM | 63 nM |

| Hydroxamate 4 | 1.5 nM | Not specified |

Antiviral Activity

The antiviral activity of structurally related compounds has also been documented. For example, compounds with similar amide structures have shown promising results against hepatitis C virus (HCV), with effective concentrations significantly lower than those causing cytotoxicity . This indicates a potential for antiviral applications for Propanamide derivatives.

Case Studies and Research Findings

- Glioma Treatment :

- Antimicrobial Resistance :

- Antiviral Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.